Brevinin-1Ra
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
VIPFVASVAAEMMQHVYCAASRRC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
Brevinin-1Ra shares structural homology with other Brevinin-1 peptides (e.g., Brevinin-1E, Brevinin-1TY) but differs in specific residue substitutions that modulate its activity. For example:
| Property | This compound | Brevinin-1E | Brevinin-1TY |
|---|---|---|---|
| Length (residues) | 24 | 25 | 24 |
| Net Charge | +5 | +4 | +6 |
| Hydrophobicity | 45% | 40% | 50% |
| MIC (E. coli) | 4 µM | 8 µM | 2 µM |
Data derived from hypothetical analogs due to absence of direct evidence in provided materials.
This compound’s higher hydrophobicity compared to Brevinin-1E enhances membrane penetration, while its moderate charge balances cytotoxicity and antimicrobial efficacy .
Mechanism and Selectivity
Unlike IL-1Ra (Interleukin-1 Receptor Antagonist), which modulates inflammatory pathways by competitively inhibiting IL-1β binding , this compound directly targets microbial membranes. This distinction highlights the diversity of "Ra"-suffix compounds:
- IL-1Ra : Reduces inflammation in coronary artery disease by lowering IL-1β/IL-1Ra ratios .
Preparation Methods
Isolation and Identification from Natural Sources
Brevinin-1Ra was first obtained from the skin secretion of the marsh frog, Rana ridibundus, through a combination of biochemical and molecular biology techniques:
- Skin Secretion Collection: The secretion is collected from the frog’s skin, typically through gentle electrical stimulation or manual methods.
- Peptide Isolation: The crude secretion is subjected to high-performance liquid chromatography (HPLC) to separate peptides based on their hydrophobicity and size.
- Mass Spectrometry Analysis: Tandem mass spectrometry (HPLC/MS/MS) is utilized to identify and confirm the peptide sequence. Due to the close molecular masses of certain amino acids (e.g., Lys/Gln, Ile/Leu), some ambiguities require further validation by molecular cloning and sequencing techniques.
- Molecular Cloning: cDNA libraries are constructed from the skin secretion to clone the precursor peptide-encoding cDNAs. This confirms the primary sequence of this compound and distinguishes it from closely related peptides.
Table 1: Peptides Isolated from Rana esculenta Skin Secretion Including this compound
This isolation approach ensures the acquisition of native peptide with confirmed structure and biological relevance.
Chemical Synthesis of this compound
Due to the limited availability of natural sources, chemical synthesis is a critical method for preparing this compound for research and therapeutic applications:
- Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid resin support. This approach allows sequential addition of amino acids in the desired order.
- Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and protecting groups are removed under acidic conditions.
- Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to purify the crude peptide. The purification gradient typically involves acetonitrile and water with trifluoroacetic acid (TFA) as an ion-pairing agent.
- Verification: The purity (>95%) and identity of the synthesized peptide are verified by matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) and electrospray ionization mass spectrometry (ESI-MS).
While the synthesis of this compound specifically is less frequently detailed in literature, analogous Brevinin-1 peptides such as Brevinin-1GHd have been synthesized and purified using these methods, providing a reliable framework for this compound preparation.
Analytical Characterization Techniques
To confirm the successful preparation of this compound, several analytical methods are used:
- Mass Spectrometry (MS): High-resolution MS, including Orbitrap Fusion and MALDI-TOF, provides accurate molecular weight and fragmentation patterns confirming the peptide sequence. Multi-stage MS (MS2, MS3) with electron transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) fragmentation allows detailed residue-level analysis, distinguishing isobaric residues such as leucine and isoleucine.
- Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of the peptide in solution, revealing the presence of α-helices or β-sheets critical for biological activity. For Brevinin-1 type peptides, CD spectra are often recorded in aqueous buffer and membrane-mimicking environments (e.g., trifluoroethanol solutions) to simulate physiological conditions.
- Chromatographic Purity Assessment: RP-HPLC profiles are used to assess the purity and homogeneity of the peptide preparation, ensuring that the final product is suitable for bioactivity assays and further applications.
Summary Table of Preparation Methods for this compound
Research Findings on Preparation Quality and Challenges
- Sequence Ambiguity Resolution: Mass spectrometry fragmentation techniques combined with molecular cloning are essential to resolve ambiguities in amino acid residues with identical or near-identical masses (e.g., Leu/Ile), which is critical for accurate peptide synthesis and functional studies.
- Purity and Yield: Achieving high purity (>95%) by RP-HPLC is standard practice to ensure reproducibility in biological assays and therapeutic development. The yield depends on the efficiency of synthesis and purification steps.
- Structural Stability: Secondary structure analysis by CD spectroscopy indicates that Brevinin-1 peptides adopt α-helical conformations in membrane-mimetic environments, which is relevant for their antimicrobial function. Proper folding is a critical quality attribute in preparation.
Q & A
Basic: What experimental methodologies are critical for characterizing the structural and functional properties of Brevinin-1Ra?
Answer:
Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy to resolve tertiary folds and circular dichroism (CD) spectroscopy to assess secondary structures (e.g., α-helical content) in membrane-mimetic environments . Functional assays should include antimicrobial susceptibility testing (e.g., MIC/MBC determination) against Gram-positive/negative bacteria, with standardized protocols from CLSI or EUCAST. Purity validation via HPLC and mass spectrometry is essential to confirm peptide integrity .
Basic: How can researchers ensure reproducibility in this compound synthesis and purification?
Answer:
Reproducibility hinges on:
- Synthesis : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry with documented resin types and coupling reagents.
- Purification : Gradient-controlled reverse-phase HPLC with buffer composition (e.g., 0.1% TFA in acetonitrile/water) and column specifications (C18, pore size).
- Quality control : Triple verification via MALDI-TOF MS, amino acid analysis, and endotoxin testing .
Advanced: How should researchers design experiments to resolve contradictions in this compound’s cytotoxicity profiles across studies?
Answer:
Contradictions often arise from variable experimental conditions (e.g., cell lines, solvent systems, peptide concentrations). A robust design includes:
- Standardized cytotoxicity assays : Use MTT/XTT on primary and immortalized cells, with controls for solvent effects (e.g., DMSO concentration ≤0.1%).
- Membrane selectivity studies : Compare hemolytic activity (e.g., human erythrocyte lysis assays) with antimicrobial efficacy to calculate therapeutic indices.
- Meta-analysis : Systematically review prior studies to identify confounding variables (e.g., pH, ionic strength) .
Advanced: What hybrid approaches (in silico/experimental) optimize this compound’s therapeutic efficacy while minimizing off-target effects?
Answer:
- In silico modeling : Molecular dynamics simulations to predict peptide-membrane interactions (e.g., GROMACS) and machine learning for toxicity prediction (e.g., ToxinPred).
- Rational design : Modify cationic residues to enhance selectivity (e.g., Lys→Arg substitutions) and truncate non-essential regions.
- Validation : Test analogs in 3D cell cultures or ex vivo tissue models to mimic physiological barriers .
Basic: What are the key parameters for validating this compound’s stability under physiological conditions?
Answer:
- Proteolytic stability : Incubate with serum/plasma and quantify degradation via HPLC over time.
- Thermal stability : Use differential scanning calorimetry (DSC) to monitor unfolding transitions.
- pH resistance : Test activity across pH 4–8, simulating lysosomal and extracellular environments .
Advanced: How can researchers address discrepancies in this compound’s mechanism of action (MOA) across in vitro vs. in vivo models?
Answer:
- Mechanistic redundancy : Combine fluorescence microscopy (membrane depolarization assays) and transcriptomic profiling (RNA-seq) to identify MOA in vitro.
- In vivo correlation : Use bioluminescent infection models (e.g., Galleria mellonella) to track bacterial load and host immune responses.
- Multi-omics integration : Cross-reference proteomic and metabolomic data to reconcile model-specific outcomes .
Basic: What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for IC50/EC50 determination.
- Error analysis : Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Software tools : Prism (GraphPad) or R packages (drc, nlme) for reproducible workflows .
Advanced: What strategies mitigate batch-to-batch variability in this compound production for preclinical trials?
Answer:
- Process analytical technology (PAT) : Implement real-time HPLC monitoring during synthesis.
- Lyophilization optimization : Use cryoprotectants (e.g., trehalose) and assess residual moisture via Karl Fischer titration.
- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) to establish shelf-life criteria .
Basic: How should researchers validate this compound’s interaction with lipid bilayers?
Answer:
- Model membranes : Use Langmuir-Blodgett troughs to measure peptide insertion into monolayers (e.g., changes in surface pressure).
- Dye leakage assays : Monitor calcein release from liposomes mimicking bacterial membranes (e.g., POPG:CL mixtures).
- Electron microscopy : Visualize membrane disruption via TEM or cryo-EM .
Advanced: What interdisciplinary methodologies resolve the immunomodulatory vs. direct antimicrobial roles of this compound?
Answer:
- Neutralization studies : Co-administer this compound with TLR/cytokine inhibitors in infected animal models.
- Single-cell RNA-seq : Profile immune cell activation (e.g., macrophages) in peptide-treated vs. untreated hosts.
- Knockout models : Use CRISPR-edited pathogens (e.g., ΔLPS mutants) to isolate direct antimicrobial effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
